molecular formula C17H22ClNO B12811328 (s)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

(s)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

Cat. No.: B12811328
M. Wt: 291.8 g/mol
InChI Key: SFKYWFMBUVMWNG-UHFFFAOYSA-N
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Description

®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural features, which include an amino group, a hydroxyl group, and two phenyl rings. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde, acetone, and ammonia.

    Formation of Intermediate: The initial step involves the condensation of benzaldehyde with acetone in the presence of a base to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to obtain the desired chiral alcohol.

    Hydrochloride Formation: Finally, the chiral alcohol is treated with hydrochloric acid to form the hydrochloride salt of ®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted amino alcohols.

Chemistry:

    Chiral Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Protein Interactions: Studied for its interactions with proteins and other biomolecules.

Medicine:

    Pharmaceuticals: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Diagnostics: Used in the development of diagnostic agents.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of protein-protein interactions.

Comparison with Similar Compounds

    (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride: The enantiomer of the compound with similar structural features but different biological activity.

    Ephedrine: A structurally related compound with similar functional groups but different pharmacological properties.

    Pseudoephedrine: Another related compound with similar uses in medicine but distinct stereochemistry.

Uniqueness: ®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

2-amino-3-methyl-1,1-diphenylbutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15;/h3-13,16,19H,18H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKYWFMBUVMWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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